(5S,10S,13S,16R)-16-hydroxy-10,13-dimethyltetradecahydrospiro[cyclopenta[a]phenanthrene-3,2'-[1,3]dioxolan]-17(2H)-one
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Overview
Description
(5S,10S,13S,16R)-16-hydroxy-10,13-dimethyltetradecahydrospiro[cyclopenta[a]phenanthrene-3,2’-[1,3]dioxolan]-17(2H)-one is a complex organic compound with a unique spiro structure This compound is characterized by its multiple stereocenters and the presence of a dioxolane ring fused to a cyclopenta[a]phenanthrene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S,10S,13S,16R)-16-hydroxy-10,13-dimethyltetradecahydrospiro[cyclopenta[a]phenanthrene-3,2’-[1,3]dioxolan]-17(2H)-one typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the cyclopenta[a]phenanthrene core: This can be achieved through a series of cyclization reactions.
Introduction of the dioxolane ring: This step involves the reaction of a diol with an aldehyde or ketone under acidic conditions to form the dioxolane ring.
Stereoselective hydroxylation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
(5S,10S,13S,16R)-16-hydroxy-10,13-dimethyltetradecahydrospiro[cyclopenta[a]phenanthrene-3,2’-[1,3]dioxolan]-17(2H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to modify the cyclopenta[a]phenanthrene core.
Substitution: Various substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can lead to the formation of alcohols or alkanes.
Scientific Research Applications
(5S,10S,13S,16R)-16-hydroxy-10,13-dimethyltetradecahydrospiro[cyclopenta[a]phenanthrene-3,2’-[1,3]dioxolan]-17(2H)-one has several applications in scientific research:
Chemistry: Used as a model compound to study stereoselective reactions and spiro compound synthesis.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of (5S,10S,13S,16R)-16-hydroxy-10,13-dimethyltetradecahydrospiro[cyclopenta[a]phenanthrene-3,2’-[1,3]dioxolan]-17(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (5S,10S,13S,17S)-17-Hydroxy-10,13-dimethylhexadecahydrospiro[cyclopenta[a]phenanthrene-3,2’-[1,3]dioxolane]-17-carbonitrile
- (5S,8R,9R,10S,13S,14S)-13-methyltetradecahydro-3H-cyclopenta[a]phenanthrene-3,17(2H)-dione
- ®-4-((3R,5R,8R,9S,10S,12R,13R,14S,17R)-3,12-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-17-yl)pentanoic acid
Uniqueness
The uniqueness of (5S,10S,13S,16R)-16-hydroxy-10,13-dimethyltetradecahydrospiro[cyclopenta[a]phenanthrene-3,2’-[1,3]dioxolan]-17(2H)-one lies in its specific stereochemistry and the presence of the spiro dioxolane ring. These features confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C21H32O4 |
---|---|
Molecular Weight |
348.5 g/mol |
IUPAC Name |
(5'S,10'S,13'S,16'R)-16'-hydroxy-10',13'-dimethylspiro[1,3-dioxolane-2,3'-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene]-17'-one |
InChI |
InChI=1S/C21H32O4/c1-19-7-8-21(24-9-10-25-21)12-13(19)3-4-14-15(19)5-6-20(2)16(14)11-17(22)18(20)23/h13-17,22H,3-12H2,1-2H3/t13-,14?,15?,16?,17+,19-,20-/m0/s1 |
InChI Key |
RDKXWXXLOVAOJV-NQPNWUDHSA-N |
Isomeric SMILES |
C[C@]12CCC3(C[C@@H]1CCC4C2CC[C@]5(C4C[C@H](C5=O)O)C)OCCO3 |
Canonical SMILES |
CC12CCC3(CC1CCC4C2CCC5(C4CC(C5=O)O)C)OCCO3 |
Origin of Product |
United States |
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